(+/-)-a-Propyl-2-thiophenemethanol
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Overview
Description
(+/-)-a-Propyl-2-thiophenemethanol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a propyl group attached to the alpha position of the thiophene ring and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-a-Propyl-2-thiophenemethanol typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction to introduce the hydroxymethyl group at the second position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(+/-)-a-Propyl-2-thiophenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiophene derivative with a methyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a thiophene derivative with a methyl group.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
(+/-)-a-Propyl-2-thiophenemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (+/-)-a-Propyl-2-thiophenemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes and receptors, modulating their function. The compound’s effects are mediated through pathways involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the propyl and hydroxymethyl groups.
2-Thiophenemethanol: Similar structure but without the propyl group.
a-Propylthiophene: Lacks the hydroxymethyl group.
Uniqueness
(+/-)-a-Propyl-2-thiophenemethanol is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-thiophen-2-ylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-7,9H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHDZNURJWUSJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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